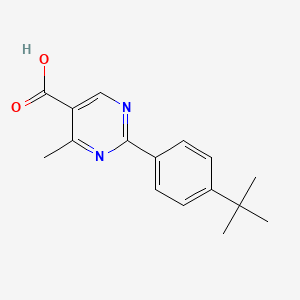![molecular formula C24H23N3O2S B2413534 N-(3-fenilpropil)-2-[7-(4-metilfenil)-4-oxotieno[3,2-d]pirimidin-3(4H)-il]acetamida CAS No. 1207046-64-7](/img/structure/B2413534.png)
N-(3-fenilpropil)-2-[7-(4-metilfenil)-4-oxotieno[3,2-d]pirimidin-3(4H)-il]acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O2S and its molecular weight is 417.53. The purity is usually 95%.
BenchChem offers high-quality 2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-phenylpropyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-phenylpropyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí hay un análisis completo de las aplicaciones de investigación científica de la N-(3-fenilpropil)-2-[7-(4-metilfenil)-4-oxotieno[3,2-d]pirimidin-3(4H)-il]acetamida:
Actividad Antitumoral
Este compuesto ha mostrado un potencial significativo como agente antitumoral. La investigación indica que los derivados de la tieno[3,2-d]pirimidina, incluido este compuesto, exhiben una fuerte actividad antiproliferativa contra varias líneas celulares de cáncer como K562, MV4-11 y MCF-7 . El mecanismo involucra la inducción de apoptosis y la inhibición de la proliferación celular, convirtiéndolo en un candidato prometedor para la terapia contra el cáncer.
Inhibición Enzimática
El compuesto ha sido estudiado por su capacidad para inhibir enzimas específicas. Por ejemplo, se ha encontrado que actúa como un inhibidor de EZH2, que es crucial en la regulación de la expresión genética a través de la modificación de histonas . Esta inhibición puede conducir a la supresión del crecimiento tumoral y se está explorando para aplicaciones terapéuticas en cánceres donde EZH2 se sobreexpresa.
Efectos Neuroprotectores
Hay un creciente interés en los efectos neuroprotectores de este compuesto. Se ha encontrado que protege las células neuronales del estrés oxidativo y la apoptosis, que son factores clave en las enfermedades neurodegenerativas como el Alzheimer y el Parkinson . Esto sugiere su posible uso en el desarrollo de tratamientos para estas afecciones.
Mecanismo De Acción
Target of Action
The primary target of this compound is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes such as cell proliferation, stem cell differentiation, and early embryogenesis .
Mode of Action
This compound acts as an EZH2 inhibitor . It binds to the EZH2 enzyme, inhibiting its activity. This inhibition prevents the methylation of histones, leading to changes in the chromatin structure and gene expression . The specific interactions between the compound and EZH2, as well as the resulting changes, are still under investigation.
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . Specifically, it prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing. This change can lead to the reactivation of previously silenced genes, affecting various downstream cellular processes .
Result of Action
The compound has shown antiproliferative activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . It can significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .
Propiedades
IUPAC Name |
2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-17-9-11-19(12-10-17)20-15-30-23-22(20)26-16-27(24(23)29)14-21(28)25-13-5-8-18-6-3-2-4-7-18/h2-4,6-7,9-12,15-16H,5,8,13-14H2,1H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTAKMUMBRRULY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NCCCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Cyclohexyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea](/img/structure/B2413457.png)
![2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2413458.png)



![1-(3-chlorophenyl)-6-(4-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2413464.png)

![N-(3-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2413466.png)

![(3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate](/img/new.no-structure.jpg)


